molecular formula C10H8ClNO B076759 3-(Chloromethyl)-5-phenylisoxazole CAS No. 14731-10-3

3-(Chloromethyl)-5-phenylisoxazole

Cat. No.: B076759
CAS No.: 14731-10-3
M. Wt: 193.63 g/mol
InChI Key: MLJJRVMANUGETQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-phenylisoxazole is a heterocyclic compound that features an isoxazole ring substituted with a chloromethyl group at the 3-position and a phenyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

3-(Chloromethyl)-5-phenylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-phenylisoxazole typically involves the chloromethylation of 5-phenylisoxazole. One common method is the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds as follows:

    Formation of Chloromethyl Ether: Formaldehyde reacts with hydrochloric acid to form chloromethyl ether.

    Electrophilic Substitution: The chloromethyl ether then reacts with 5-phenylisoxazole in the presence of a Lewis acid to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-phenylisoxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted isoxazoles with various functional groups.

    Oxidation: Isoxazole carboxylic acids or aldehydes.

    Reduction: Isoxazolines or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-methylisoxazole: Similar structure but with a methyl group instead of a phenyl group.

    3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Contains an oxadiazole ring instead of an isoxazole ring.

    3-(Chloromethyl)-5-phenyl-1,2,3-triazole: Contains a triazole ring instead of an isoxazole ring.

Uniqueness

3-(Chloromethyl)-5-phenylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloromethyl and phenyl groups on the isoxazole ring makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development.

Properties

IUPAC Name

3-(chloromethyl)-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJJRVMANUGETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363313
Record name 3-(chloromethyl)-5-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14731-10-3
Record name 3-(chloromethyl)-5-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-phenyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Thionyl chloride (7.55 ml) was added to a solution of (5-phenyl-3-isoxazolyl)methanol (12.1 g) in toluene (50 ml) and stirred at 80° C. for 3 hours. Water was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The remaining crystals were recrystallized from ethyl acetate-hexane to obtain 3-(chloromethyl)-5-phenylisoxazole (11.8 g, yield 88%) as pale-yellow crystals. m.p. 46-47° C.
Quantity
7.55 mL
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12.1 g
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50 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3-Hydroxymethyl-5-phenylisoxazole (2.10 g, 12 mmol) was refluxed with triphenylphosphine (3.14 g, 12 mmol) in carbon tetrachloride (40 ml) overnight. After cooling the solvent was removed under reduced pressure and the residue taken up in ether, the solution filtered and concentrated to give an oil. This material was filtered through a plug of silicagel (5 g, ether-hexane 1:1) to remove triphenylphosphine oxide then crystallised to give the title compound (1.33 g, 6.9 mmol, 58%); m.p. 48°-9° C.; νmax (CHCl3) 3000, 1610, 1590, 1570, 1450, 1265, 945, 690 cm-1 ; δH (CDCl3) 4.55 (2H, s, CH2Cl), 6.55 (1H, s, CH-het) 7.2-8.0 (5H, m, Ph).
Quantity
2.1 g
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reactant
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3.14 g
Type
reactant
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40 mL
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Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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3-(Chloromethyl)-5-phenylisoxazole
Customer
Q & A

Q1: What is the role of 3-(Chloromethyl)-5-phenylisoxazole in the synthesis of novel comenic acid derivatives, and what biological activity was observed?

A1: In the study by [], this compound serves as an alkylating agent. It reacts with methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate (a derivative of comenic acid) to form a conjugate. This conjugation introduces an isoxazole moiety to the comenic acid scaffold. The resulting isoxazole derivative, when converted to its water-soluble lithium salt, exhibited a synergistic effect with Temozolomide (a first-line antitumor drug) in bioassays. This suggests potential applications in brain tumor chemotherapy.

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